molecular formula C25H19NO5 B12589072 4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate CAS No. 651030-51-2

4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate

Cat. No.: B12589072
CAS No.: 651030-51-2
M. Wt: 413.4 g/mol
InChI Key: SJILRLUGCFNALX-UHFFFAOYSA-N
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Description

4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a benzoate ester linked to an isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-formyl-4-methoxyphenylboronic acid with an appropriate isoquinoline derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(3-Carboxy-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.

    Reduction: 4-(3-Hydroxymethyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

651030-51-2

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

[4-(3-formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl] benzoate

InChI

InChI=1S/C25H19NO5/c1-29-21-12-11-17(13-18(21)15-27)20-14-26-24(30-2)19-9-6-10-22(23(19)20)31-25(28)16-7-4-3-5-8-16/h3-15H,1-2H3

InChI Key

SJILRLUGCFNALX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)OC(=O)C4=CC=CC=C4)OC)C=O

Origin of Product

United States

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